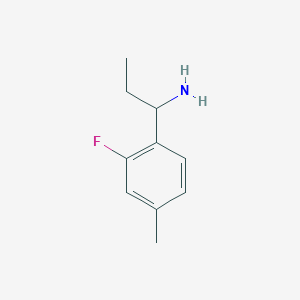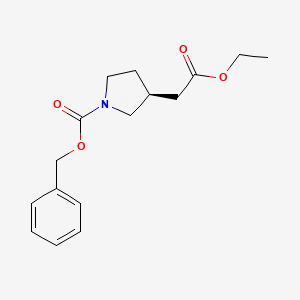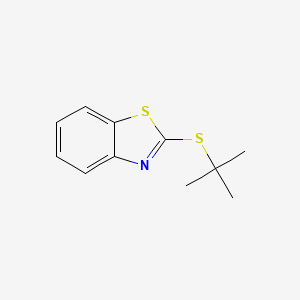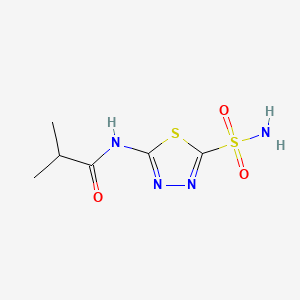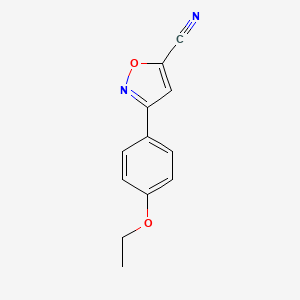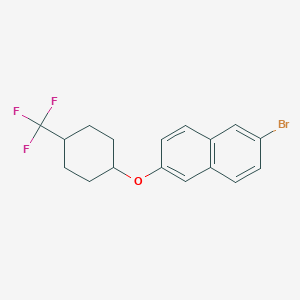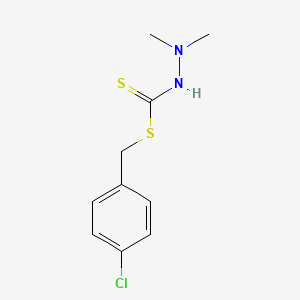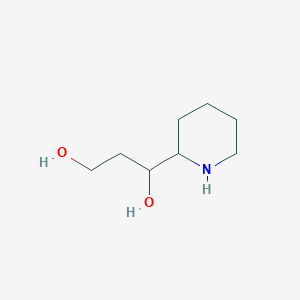![molecular formula C18H27N3O2 B13957728 Benzyl 8-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13957728.png)
Benzyl 8-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 8-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 8-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate typically involves multi-step organic reactions. One common method includes the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate, followed by a tandem radical addition and dearomatizing cyclization process . Another approach involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 8-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
Benzyl 8-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its spirocyclic structure which is known to enhance biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzyl 8-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind with high affinity to various receptors, potentially modulating their activity. This compound may also interfere with enzyme activity, leading to altered biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl (2-aminoethyl)carbamate: Shares a similar benzyl and aminoethyl structure but lacks the spirocyclic component.
8-oxa-2-azaspiro[4.5]decane: Similar spirocyclic structure but with different substituents.
Uniqueness
Benzyl 8-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate is unique due to its combination of a spirocyclic structure with benzyl and aminoethyl groups, which may confer enhanced biological activity and specificity compared to its analogs.
Propriétés
Formule moléculaire |
C18H27N3O2 |
|---|---|
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
benzyl 8-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C18H27N3O2/c19-9-13-20-10-6-18(7-11-20)8-12-21(15-18)17(22)23-14-16-4-2-1-3-5-16/h1-5H,6-15,19H2 |
Clé InChI |
OBRAAJRQSOFUBR-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC12CCN(C2)C(=O)OCC3=CC=CC=C3)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


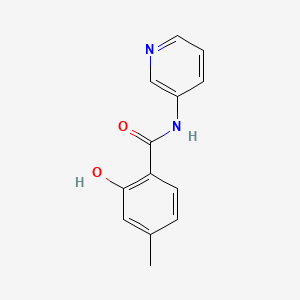
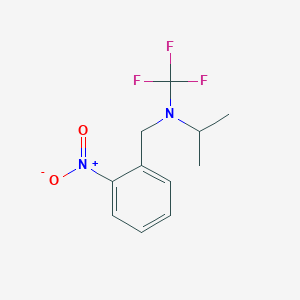
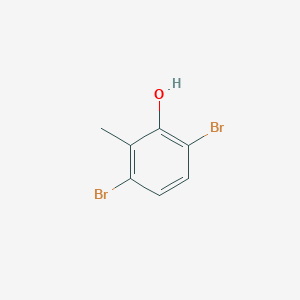
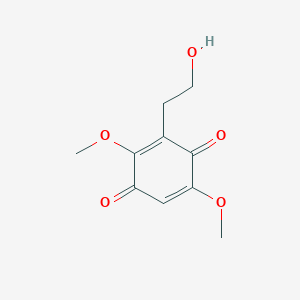
![4-[[5-(3-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13957677.png)
